3-Tert-butyl-4-hydroxyfuran-2(5H)-one 3-Tert-butyl-4-hydroxyfuran-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 114908-93-9
VCID: VC0054502
InChI: InChI=1S/C8H12O3/c1-8(2,3)6-5(9)4-11-7(6)10/h9H,4H2,1-3H3
SMILES: CC(C)(C)C1=C(COC1=O)O
Molecular Formula: C8H12O3
Molecular Weight: 156.181

3-Tert-butyl-4-hydroxyfuran-2(5H)-one

CAS No.: 114908-93-9

Cat. No.: VC0054502

Molecular Formula: C8H12O3

Molecular Weight: 156.181

* For research use only. Not for human or veterinary use.

3-Tert-butyl-4-hydroxyfuran-2(5H)-one - 114908-93-9

Specification

CAS No. 114908-93-9
Molecular Formula C8H12O3
Molecular Weight 156.181
IUPAC Name 4-tert-butyl-3-hydroxy-2H-furan-5-one
Standard InChI InChI=1S/C8H12O3/c1-8(2,3)6-5(9)4-11-7(6)10/h9H,4H2,1-3H3
Standard InChI Key FCQYJJRHGZWCNZ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(COC1=O)O

Introduction

3-Tert-butyl-4-hydroxyfuran-2(5H)-one is a heterocyclic organic compound with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol. It features a furan ring substituted with a hydroxyl group and a tert-butyl group, which influence its reactivity and applications in synthetic chemistry. Below is a detailed analysis of its properties, synthesis, and potential uses.

Key Physical and Chemical Data

PropertyValueSource
XLogP31.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Purity≥98% (HPLC)
SolubilitySoluble in DMSO, stored at RT

Applications

Biological Research

Although direct biological data for this compound is limited, structurally related 2(5H)-furanones exhibit:

  • Antimicrobial Activity: Inhibition of Staphylococcus aureus biofilm formation at low concentrations (MIC 4–16 μg/mL) .

  • Synergy with Antibiotics: Enhanced efficacy of conventional drugs against Gram-positive bacteria .

Comparative Analysis with Analogues

Feature3-Tert-butyl-4-hydroxyfuran-2(5H)-oneChiral Sulfonyl Furanones
Biofilm InhibitionNot reportedEffective against S. aureus
Synthetic UtilityHigh (intermediate)Moderate (specialized)
Thermal StabilityStable at RT Variable

Research Gaps and Future Directions

  • Biological Profiling: No data exists on this compound’s antimicrobial or cytotoxic properties.

  • Mechanistic Studies: Elucidating its role in asymmetric catalysis or medicinal chemistry.

  • Scalability: Optimizing synthetic routes for cost-effective large-scale production .

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